3-(tert-Butylthio)-2-chlorobenzonitrile
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Overview
Description
3-(tert-Butylthio)-2-chlorobenzonitrile is an organic compound that features a benzene ring substituted with a tert-butylthio group, a chlorine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-2-chlorobenzonitrile typically involves the introduction of the tert-butylthio group to a chlorobenzonitrile precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a tert-butylthiolate anion reacts with 2-chlorobenzonitrile under basic conditions. The reaction can be catalyzed by palladium or other transition metals to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butylthio group into the chlorobenzonitrile framework, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylthio)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alkoxides, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(tert-Butylthio)-2-chlorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(tert-Butylthio)-2-chlorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the tert-butylthio group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: A simpler thiol compound with similar reactivity but lacking the nitrile and chlorine substituents.
2-Chlorobenzonitrile: Lacks the tert-butylthio group, making it less versatile in certain chemical reactions.
tert-Butylthioanisole: Contains a methoxy group instead of a nitrile, leading to different reactivity and applications.
Uniqueness
3-(tert-Butylthio)-2-chlorobenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C11H12ClNS |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,3)14-9-6-4-5-8(7-13)10(9)12/h4-6H,1-3H3 |
InChI Key |
ODQLMQJOWVGDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CC=CC(=C1Cl)C#N |
Origin of Product |
United States |
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